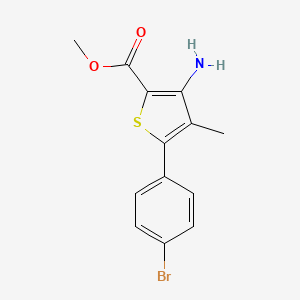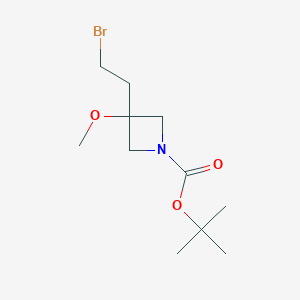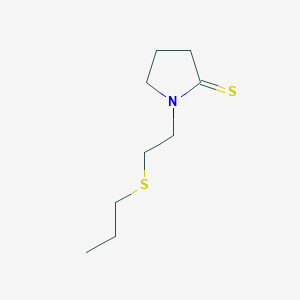
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione is a chemical compound with the molecular formula C9H17NS2. It is also known as 2-Pyrrolidinethione, 1-[2-(propylthio)ethyl]-. This compound is characterized by the presence of a pyrrolidine ring, a thione group, and a propylthioethyl substituent. It has a molecular weight of 203.37 g/mol .
Méthodes De Préparation
The synthesis of 1-(2-(Propylthio)ethyl)pyrrolidine-2-thione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2-thione with 2-bromoethyl propyl sulfide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through column chromatography or recrystallization .
Analyse Des Réactions Chimiques
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the propylthioethyl group, where nucleophiles such as amines or thiols can replace the propylthio group.
Applications De Recherche Scientifique
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety in treating various diseases.
Industry: The compound is used in the development of new materials and chemicals. .
Mécanisme D'action
The mechanism of action of 1-(2-(Propylthio)ethyl)pyrrolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-(Propylthio)ethyl)pyrrolidine-2-thione can be compared with other similar compounds, such as:
Pyrrolidine-2-thione: Lacks the propylthioethyl substituent, making it less versatile in chemical reactions.
Pyrrolidine-2-one: Contains a carbonyl group instead of a thione group, leading to different reactivity and applications.
Pyrrolidine-2,5-dione: Has two carbonyl groups, making it more reactive and suitable for different synthetic applications
The uniqueness of this compound lies in its combination of a pyrrolidine ring, thione group, and propylthioethyl substituent, which provides a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17NS2 |
|---|---|
Poids moléculaire |
203.4 g/mol |
Nom IUPAC |
1-(2-propylsulfanylethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C9H17NS2/c1-2-7-12-8-6-10-5-3-4-9(10)11/h2-8H2,1H3 |
Clé InChI |
ZSLHVTOBANWUTH-UHFFFAOYSA-N |
SMILES canonique |
CCCSCCN1CCCC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)

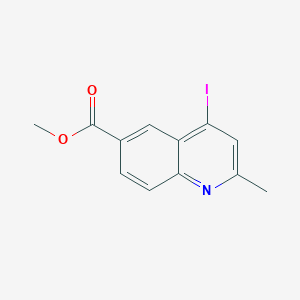
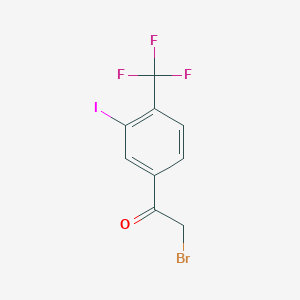
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
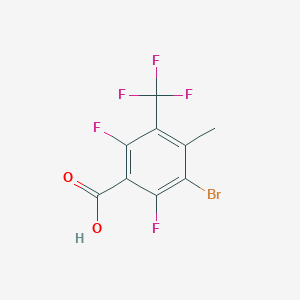
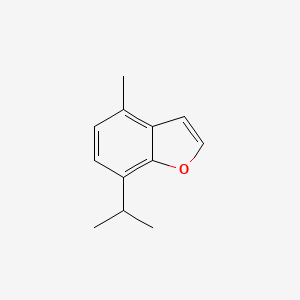
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)


